TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM
Description
Properties
CAS No. |
14077-30-6 |
|---|---|
Molecular Formula |
C20H20Cl3N4Rh |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
pyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/4C5H5N.3ClH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChI Key |
SIIBZAPGWNBRSK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Rh+3] |
Related CAS |
14077-03-3 14077-30-6 |
Origin of Product |
United States |
Synthetic Methodologies for Trans Dichlorotetrakis Pyridine Rhodium
Established Synthetic Pathways and Precursor Utilization
The traditional and most common methods for preparing trans-dichlorotetrakis(pyridine)rhodium(III) chloride utilize rhodium(III) chloride as the primary precursor. The specific form of the precursor, whether anhydrous or hydrated, influences the reaction pathway and conditions.
The most prevalent precursor for the synthesis of the title compound is hydrated rhodium(III) chloride (RhCl₃·3H₂O). wikipedia.org This readily available salt serves as the source of the rhodium cation. The synthesis involves the reaction of this hydrated rhodium trichloride (B1173362) with pyridine (B92270). wikipedia.orgwikipedia.org The water molecules in the hydrated salt are displaced by pyridine ligands during the reaction.
The reaction can be summarized as the treatment of hydrated rhodium trichloride with an excess of pyridine. wikipedia.org The choice of a solvated precursor like the trihydrate is often preferred due to its higher solubility in the reaction medium compared to the anhydrous form.
The core of the synthesis is a ligand substitution reaction where the chloride and water ligands of the rhodium precursor are replaced by pyridine molecules. To favor the formation of the tetrakis(pyridine) complex, a significant excess of pyridine is typically used. wikipedia.org
The reaction is generally carried out by heating a mixture of hydrated rhodium trichloride in ethanol (B145695) and pyridine. wikipedia.org The presence of a reducing agent, though sometimes in catalytic amounts, is crucial for the formation of the trans-[RhCl₂(py)₄]Cl product. wikipedia.orgwikipedia.org In the absence of a reductant, the reaction tends to yield the facial isomer of trichlorotris(pyridine)rhodium(III), fac-[RhCl₃(py)₃], which is considered an intermediate in the synthesis of the desired tetrakis(pyridine) complex. wikipedia.orgwikipedia.org
RhCl₃(H₂O)₃ + 4 py → trans-[RhCl₂(py)₄]Cl + 3 H₂O
The resulting product is a yellow solid. wikipedia.org Various hydrates of the complex are known, with a tetrahydrate initially crystallizing from water, which can be converted to a monohydrate upon vacuum drying. wikipedia.org
Advancements in Stereoselective Synthesis and Isolation Techniques
Achieving high stereoselectivity for the trans isomer is a key aspect of the synthesis. The inherent thermodynamics of the system, under the right reaction conditions, favor the formation of the trans configuration.
Recent studies have focused on the detailed characterization of the synthesized complexes, including their solvated forms. For instance, the synthesis and crystallization of trans-dichloridotetrakis(pyridine-κN)rhodium(III) chloride methanol (B129727) tetrasolvate has been reported, providing precise structural data. researchgate.net In this case, the cationic complex exhibits a trans disposition for the two chloride ligands and the four pyridine ligands. researchgate.net
The isolation of the product typically involves crystallization from the reaction mixture. Recrystallization from solvents like methanol can lead to the formation of solvated crystals. researchgate.net The final product is often isolated by filtration and washed to remove any unreacted starting materials or byproducts. Techniques such as solvent extraction and selective precipitation are also employed in the broader field of rhodium chemistry to separate and purify complexes. nih.gov
The structural integrity and stability of the trans isomer in different environments are also areas of investigation. For example, studies on related rhodium(III) dihalido complexes have shown that while dichlorido complexes can exist as multiple isomers, the corresponding diiodido complexes are exclusively stable as single trans isomers. whiterose.ac.uk
The detailed crystal structure of the solvated salt, [RhCl₂(C₅H₅N)₄]Cl·4CH₃OH, has been elucidated, confirming the geometry and providing key structural parameters. researchgate.net
Data Tables
Table 1: Crystallographic Data for trans-Dichloridotetrakis(pyridine-κN)rhodium(III) chloride methanol tetrasolvate researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | [RhCl(C₅H₅N)₄]Cl·4CH₃OH |
| Formula Weight (g·mol⁻¹) | 653.83 |
| Crystal System | Tetragonal |
| Space Group | P4c2 |
| a (Å) | 7.6130 (7) |
| c (Å) | 26.461 (3) |
| Volume (ų) | 1533.7 (3) |
| Z | 2 |
| Calculated Density (Mg·m⁻³) | 1.416 |
Table 2: Selected Bond Lengths for trans-Dichloridotetrakis(pyridine-κN)rhodium(III) chloride methanol tetrasolvate researchgate.net
| Bond | Length (Å) |
|---|---|
| Rh—Cl | 2.3452 (7) |
Advanced Structural Elucidation and Spectroscopic Characterization of Trans Dichlorotetrakis Pyridine Rhodium
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For trans-dichlorotetrakis(pyridine)rhodium(III) salts, these studies provide precise information on the molecular geometry, crystal packing, and non-covalent interactions.
Determination of Molecular and Crystal Structures
The molecular structure of the cation in trans-[RhCl₂(C₅H₅N)₄]Cl has been unequivocally established through single-crystal X-ray diffraction. A notable study on the methanol (B129727) tetrasolvate, trans-[RhCl₂(C₅H₅N)₄]Cl·4CH₃OH, revealed that the Rhodium(III) atom occupies a special position with 2.22 site symmetry. researchgate.net This results in a cationic complex with D₂ molecular symmetry. researchgate.net
The crystal structure analysis demonstrates that the complex crystallizes in the tetragonal system with the space group P4c2. researchgate.net This high symmetry in the solid state confirms the trans configuration of the two chloride ligands and the arrangement of the four pyridine (B92270) ligands in the equatorial plane.
Table 1: Crystallographic Data for trans-[RhCl₂(C₅H₅N)₄]Cl·4CH₃OH Data sourced from Suzuki, T. et al. (2018). researchgate.net
| Parameter | Value |
| Chemical Formula | [RhCl(C₅H₅N)₄]Cl·4CH₃OH |
| Formula Weight ( g/mol ) | 653.83 |
| Crystal System | Tetragonal |
| Space Group | P4c2 |
| a (Å) | 7.6130 (7) |
| c (Å) | 26.461 (3) |
| V (ų) | 1533.7 (3) |
| Z (formula units/cell) | 2 |
| Temperature (K) | 163 |
| Radiation | Mo Kα (λ = 0.71075 Å) |
| Density (calculated, Mg/m³) | 1.416 |
Detailed Analysis of Coordination Geometry, Bond Lengths, and Angles
The coordination environment around the central rhodium(III) ion is a distorted octahedron. uu.nl The two chloride ligands occupy the axial positions, defining the trans geometry, while the four nitrogen atoms of the pyridine ligands form the equatorial plane.
The Rh-Cl and Rh-N bond lengths have been precisely measured. In the methanol solvate structure, the Rh—Cl distance is 2.3452 (7) Å, and the Rh—N distance is 2.064 (2) Å. researchgate.net The N—Rh—N bond angles within the equatorial plane are close to the ideal 90° for a perfect octahedron, although slight deviations exist due to steric and packing considerations. researchgate.net A key feature of the structure is the synchronous tilting of the four pyridine rings relative to the coordination plane defined by the rhodium and the four nitrogen atoms, with a significant dihedral angle of 40.76 (9)°. researchgate.net
Table 2: Selected Bond Distances and Angles Data sourced from Suzuki, T. et al. (2018). researchgate.net
| Bond/Angle | Value |
| Rh—Cl (Å) | 2.3452 (7) |
| Rh—N (Å) | 2.064 (2) |
| N—Rh—N (°) | ~90 |
| Cl—Rh—Cl (°) | 180 (ideal) |
Intermolecular Interactions and Supramolecular Architecture
The supramolecular structure is dictated by hydrogen bonding and crystal packing forces. In the methanol tetrasolvate crystal, the chloride counter-anion plays a crucial role in organizing the crystal lattice. researchgate.net It is situated on a crystallographic site and is surrounded by the hydroxyl groups of four different methanol molecules. researchgate.net These components are linked in a pseudo-tetrahedral arrangement via strong O—H⋯Cl hydrogen bonds. researchgate.net This network of hydrogen bonds creates a robust three-dimensional architecture that stabilizes the crystal packing. The packing diagram, when viewed along the b-axis, illustrates how these hydrogen-bonded units and the cationic complexes arrange themselves in the unit cell. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for characterizing the structure and behavior of molecules in solution. For this compound(III), ¹H, ¹³C, and ¹⁰³Rh NMR each provide unique and complementary information.
¹H and ¹³C NMR for Solution-State Structural Assessment and Dynamics
The ¹H and ¹³C NMR spectra of this compound(III) are governed by the high symmetry of the complex. In solution, assuming the solid-state structure is retained, the four pyridine ligands are chemically equivalent. This equivalence simplifies the spectra significantly.
¹H NMR: The spectrum is expected to show three distinct signals corresponding to the ortho (H-2, H-6), meta (H-3, H-5), and para (H-4) protons of the pyridine rings. Due to the coordination to the electron-deficient Rh(III) center, these signals would be shifted downfield compared to those of free pyridine.
¹³C NMR: Similarly, the ¹³C NMR spectrum should display three signals for the pyridine carbons.
Variable-temperature NMR studies can provide insight into the solution dynamics of the complex, such as the rate of pyridine ligand exchange. rsc.orgrsc.org For rhodium(III) complexes, which are typically kinetically inert, such exchanges are generally slow on the NMR timescale at ambient temperature.
¹⁰³Rh NMR Spectroscopy for Chemical Shift-Structure Correlations and Coordination Environment
¹⁰³Rh is a spin-1/2 nucleus with 100% natural abundance, making it a suitable, albeit challenging, probe for NMR spectroscopy. nih.gov The nucleus is known to be very unreceptive due to a low gyromagnetic ratio, but modern techniques have made its detection more routine. rsc.orgrsc.org ¹⁰³Rh NMR spectroscopy is exceptionally sensitive to the electronic environment of the metal center, with a chemical shift range spanning over 12,000 ppm. nih.govresearchgate.net
The chemical shift, δ(¹⁰³Rh), is highly dependent on the oxidation state, coordination number, and the nature of the directly coordinated ligands. nih.gov For Rh(III) complexes, the shifts are found in a characteristic region. Computational studies using density functional theory (DFT) have established strong correlations between ¹⁰³Rh chemical shifts and structural parameters. acs.orgacs.orgresearchgate.net Specifically, there is a relationship between the chemical shift and the mean Rh-ligand bond distances. acs.orgresearchgate.net The coordination environment of this compound(III), with its RhN₄Cl₂ core, would result in a distinct ¹⁰³Rh chemical shift that confirms the nature of the first coordination sphere and the trans geometry. nih.gov
Investigation of Ligand Fluxionality and Diastereotopy via NMR
However, dynamic processes such as the rotation of the pyridine rings around the Rh-N bonds can be investigated using variable-temperature NMR studies. At room temperature, if the rotation is fast on the NMR timescale, the ortho-protons (and carbons) on one side of the pyridine ring will be averaged with their counterparts on the other side. Upon cooling, the rotation may slow down, leading to the decoalescence of these signals as the protons (or carbons) become chemically inequivalent. This phenomenon would provide insight into the rotational energy barrier of the pyridine ligands. While specific variable-temperature NMR studies on this compound(III) are not extensively reported, such behavior is known in other sterically crowded metal-pyridine complexes.
Furthermore, multinuclear NMR, including ¹⁰³Rh and ¹⁵N NMR, can provide significant structural information. nih.govnih.gov The chemical shift of ¹⁰³Rh is highly sensitive to the electronic environment and the nature of the coordinated ligands, spanning a range of over 12,000 ppm. nih.gov Studies on related rhodium-pyridine complexes have shown that the ¹⁰³Rh chemical shift is influenced by the σ-donor strength of the pyridine and the nature of the ligand in the trans position. nih.gov For instance, in other Rh(III) systems, ¹⁵N NMR spectroscopy, often using ¹⁵N-enriched pyridine, has been instrumental in confirming coordination geometries by observing coupling constants such as ¹J(¹⁰³Rh-¹⁵N) and ²J(³¹P-¹⁵N), which are dependent on the relative positions of the coupled nuclei. nih.govresearchgate.net In the context of this compound(III), should any substitution or isomerization occur, these NMR techniques would be crucial for characterizing the resulting products.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Characteristic Vibrational Modes for Ligand and Metal-Ligand Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound(III), allowing for the assignment of characteristic vibrational modes. The spectra can be understood by considering the vibrations of the coordinated pyridine ligands and the vibrations of the metal-ligand framework (Rh-N and Rh-Cl bonds).
The internal vibrations of the pyridine ring are well-characterized and experience shifts upon coordination to the rhodium center. researchgate.netcdnsciencepub.com Generally, the high-frequency ring stretching vibrations (ν(C=C) and ν(C=N)), typically found between 1400 and 1650 cm⁻¹, shift to higher wavenumbers upon coordination due to the kinematic coupling and electronic effects of the metal. The ring breathing mode, which appears around 990 cm⁻¹ in free pyridine, is particularly sensitive to coordination and typically shifts upwards by 15-30 cm⁻¹. Other in-plane and out-of-plane C-H bending modes also show characteristic shifts.
The far-infrared and low-frequency Raman regions are particularly informative for identifying the metal-ligand stretching vibrations. Based on studies of similar rhodium and other transition metal complexes, the Rh-Cl stretching vibrations (ν(Rh-Cl)) for a trans-dichloro geometry are expected to appear as a strong, single band in the IR spectrum due to the symmetric nature of the stretch. This mode is typically observed in the 250-400 cm⁻¹ region. The Rh-N stretching vibrations (ν(Rh-N)) are generally found at slightly lower frequencies than the Rh-Cl stretch, often in the 200-300 cm⁻¹ range.
Table 1: Typical Vibrational Frequencies for Coordinated Pyridine and Metal-Ligand Bonds in Rh(III) Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| Pyridine Ring Stretching | 1610 - 1640 | Shifted to higher frequency from free pyridine (~1583 cm⁻¹) |
| Pyridine Ring Stretching | 1450 - 1490 | Shifted to higher frequency from free pyridine (~1439 cm⁻¹) |
| Pyridine Ring Breathing | 1010 - 1030 | Shifted to higher frequency from free pyridine (~990 cm⁻¹) |
| Pyridine In-plane Ring Bending | 620 - 650 | Shifted to higher frequency from free pyridine (~605 cm⁻¹) |
| Rh-Cl Stretch (ν) | 250 - 400 | Strong intensity in IR for trans geometry |
| Rh-N Stretch (ν) | 200 - 300 | Can be coupled with other low-frequency modes |
Note: The exact frequencies can vary based on the specific complex, solvent, and solid-state packing effects.
Probing Coordination Modes and Bonding Strength
The positions and intensities of the vibrational bands provide valuable information about the coordination environment and the strength of the metal-ligand bonds. The magnitude of the upward shift of the pyridine ring vibrations upon coordination is often correlated with the strength of the σ-donation from the pyridine nitrogen to the rhodium center. A stronger Rh-N bond results in a greater perturbation of the pyridine's electronic structure and thus larger shifts in its internal vibrational modes.
The frequencies of the metal-ligand stretching vibrations are a more direct probe of bond strength. According to Hooke's Law, a higher vibrational frequency for a stretching mode corresponds to a stronger bond (and a higher force constant), assuming the masses are constant. The Rh-Cl bond length in the crystal structure of a solvated form of the title compound is reported as 2.3452 Å, and the Rh-N bond length is 2.064 Å. researchgate.net These bond lengths can be correlated with the observed ν(Rh-Cl) and ν(Rh-N) frequencies to build a comprehensive picture of the bonding within the complex. For instance, factors that increase the electron density on the rhodium center would be expected to slightly weaken the Rh-ligand bonds through increased electron-electron repulsion, leading to lower stretching frequencies.
Electronic Spectroscopy (UV-Visible) and Electrochemistry
Analysis of Electronic Transitions and Ligand Field Effects
The electronic absorption spectrum of this compound(III) is dictated by its electronic structure. Rhodium(III) is a d⁶ metal ion. In an octahedral ligand field, these six d-electrons occupy the lower-energy t₂g orbitals, resulting in a low-spin, diamagnetic configuration (t₂g⁶ eg⁰) with a ¹A₁g ground state. The yellow color of the compound indicates that it absorbs light in the violet-blue region of the visible spectrum. wikipedia.org
The UV-Visible spectrum is expected to show two main types of transitions:
Ligand Field (d-d) Transitions: These transitions involve the excitation of an electron from the filled t₂g orbitals to the empty eg orbitals. For an octahedral Rh(III) complex, two spin-allowed transitions are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. In the actual complex, which has a lower, non-cubic symmetry (trans-[RhCl₂(py)₄]⁺), the degeneracy of the t₂g and eg orbitals is lifted. This splitting leads to a more complex spectrum with multiple, lower-energy absorption bands. These d-d transitions are formally Laporte-forbidden and thus typically have low to moderate molar absorptivities (ε < 500 M⁻¹cm⁻¹). Studies on related trans-dichloro(amine)rhodium(III) complexes confirm the presence of these ligand-field bands which can be susceptible to photoaquation upon irradiation. acs.org
Charge-Transfer (CT) Transitions: These are typically much more intense (ε > 1000 M⁻¹cm⁻¹) than d-d transitions and occur at higher energies, often in the UV region. For this complex, two types of ligand-to-metal charge transfer (LMCT) bands are possible: from the p-orbitals of the chloride ligands to the empty d-orbitals of rhodium (Cl(π) → Rh(dσ)) and from the π-orbitals of the pyridine ligands to the rhodium d-orbitals (py(π) → Rh(dσ)).
Table 2: Expected Electronic Transitions for trans-[RhCl₂(py)₄]⁺
| Transition Type | Origin | Typical Energy Region | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ligand Field (d-d) | ¹A₁g → ¹T₁g (parent Oₕ) | Visible (low energy) | < 500 |
| Ligand Field (d-d) | ¹A₁g → ¹T₂g (parent Oₕ) | UV/Visible (higher energy) | < 500 |
| LMCT | Cl(π) → Rh(dσ) | UV | > 1000 |
| LMCT | Pyridine(π) → Rh(dσ) | UV | > 1000 |
Note: The energies and intensities are approximate and can be influenced by solvent and the exact electronic environment.
Electrochemical Investigations of Redox Potentials and Intermediate Species
The electrochemical behavior of this compound(III) can be investigated using techniques like cyclic voltammetry (CV). These studies reveal the potentials at which the complex can be oxidized or reduced and provide information about the stability of the resulting species.
The Rh(III) center is relatively electron-poor and is expected to undergo reduction. Studies on related chloroaquorhodium(III) complexes have shown an irreversible, three-electron reduction wave at potentials around -0.2 V, corresponding to the reduction of Rh(III) to metallic rhodium (Rh(0)). mdpi.orgRh(III) + 3e⁻ → Rh(0)
However, stepwise reductions are also possible. The reduction of Rh(III) to Rh(I) is a common process for rhodium complexes. For example, a rhodium(III)-terpyridine complex exhibits a Rh(III)/Rh(I) reduction potential at -0.83 V vs. SCE. acs.org A similar two-electron reduction for trans-[RhCl₂(py)₄]⁺ would generate a square planar Rh(I) species: [trans-Rh(III)Cl₂(py)₄]⁺ + 2e⁻ → [trans-Rh(I)Cl₂(py)₄]⁻
Oxidation of the Rh(III) center is generally more difficult. However, studies on the related homoleptic complex [Rh(py)₄]⁺ have demonstrated that a reversible oxidation to a Rh(II) species, [Rh(py)₄]²⁺, can occur. nih.gov It is plausible that the this compound(III) cation could be oxidized to a Rh(IV) species, although this would likely occur at a high positive potential. The specific ligands and their arrangement significantly influence these redox potentials. marquette.edu
Table 3: Redox Potentials of Related Rhodium Complexes
| Complex/System | Redox Process | Potential (V) | Reference Electrode | Notes |
| Chloroaquorhodium(III) | Rh(III) → Rh(0) | ~ -0.2 | Ag/AgCl | Irreversible 3e⁻ reduction |
| [Rh(tpy)Cl₃] | Rh(III) → Rh(I) | -0.83 | SCE | In DMF |
| [Rh(py)₄]⁺ | Rh(I) ↔ Rh(II) | reversible | - | - |
| (L)RhCl₂(py) | Ligand-based Oxidation | +0.44 | Ag/AgCl | Reversible 1e⁻ oxidation |
Note: tpy = terpyridine; L = bis(4-methyl-2-(1H-pyrazol-1-yl)phenyl)amido. Potentials are highly dependent on solvent and electrolyte.
Generation and Stability of Monomeric Rhodium(II) Species
The generation of monomeric rhodium(II) species from rhodium(III) precursors is a topic of significant interest, though direct one-electron reduction of this compound(III) is not extensively documented in readily available literature. However, insight into the nature and stability of such species can be gleaned from related studies on rhodium-pyridine systems.
A notable example involves the generation of a monomeric Rh(II) complex, [Rh(py)₄(thf)₂]²⁺, through the reversible oxidation of the Rh(I) complex, [Rh(py)₄]⁺. acs.org This Rh(II) species is described as a colorless, stable complex with a spin state of S = 1/2. acs.org Its stability is attributed to the sterically protecting nature of the four pyridine ligands, which shield the reactive Rh(II) center. acs.org This Rh(II) complex is capable of activating molecular hydrogen to form a Rh(III)-hydride species, demonstrating its potential reactivity. acs.org
The electrochemical behavior of other Rh(III) complexes, such as those with terpyridine ligands, has been studied, often revealing a two-electron reduction to a stable Rh(I) species. mdpi.com The stability of these lower oxidation states is enhanced by the π-acceptor properties of the pyridine-type ligands. mdpi.com While this highlights the accessibility of reduced rhodium centers, it also underscores that the generation of a stable, monomeric Rh(II) species from a Rh(III) precursor can be challenging, as it may be susceptible to further reduction. The stability of any generated Rh(II) species would be highly dependent on the electronic properties and steric bulk of the surrounding ligands and the specific reaction conditions. marquette.edu
Mass Spectrometry and Thermal Analysis Techniques
Mass spectrometry and thermal analysis are crucial tools for confirming the structural integrity and assessing the thermal robustness of coordination compounds like this compound(III).
Mass spectrometry provides direct evidence for the molecular weight and composition of a complex. For coordination compounds like this compound(III), techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful.
In a typical ESI-MS analysis of the cationic complex [RhCl₂(py)₄]⁺, the spectrum would be expected to show a prominent peak corresponding to the molecular ion. For analogous Ru(III) pyridine complexes, ESI-MS has successfully identified the molecular ion peak. nih.gov Furthermore, fragmentation patterns observed in the mass spectrum can offer structural insights. A common fragmentation pathway for such complexes is the loss of one or more neutral ligands, such as pyridine. nih.gov For example, the observation of a fragment corresponding to [M-(py)]⁺ would further corroborate the composition of the complex. The isotopic pattern of the molecular ion peak, arising from the natural abundances of rhodium and chlorine isotopes, would also serve as a definitive confirmation of the elemental composition.
The following table summarizes the expected major ions in the ESI-MS spectrum of trans-[RhCl₂(py)₄]⁺.
| Ion | Formula | Expected m/z (for ¹⁰³Rh, ³⁵Cl) |
| Molecular Ion | [RhCl₂(C₅H₅N)₄]⁺ | 490.0 |
| Fragment Ion | [RhCl₂(C₅H₅N)₃]⁺ | 411.0 |
This table is illustrative and actual m/z values would depend on the full isotopic distribution.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to determine the thermal stability of a compound and to characterize its decomposition process. The thermal properties of this compound(III) chloride and its hydrates have been a subject of study. wikipedia.org
A typical TGA experiment involves heating a sample at a constant rate and monitoring its mass loss over time. For a hydrated complex, the initial mass loss at lower temperatures (typically below 150°C) corresponds to the removal of water molecules. The anhydrous complex is generally stable up to a higher temperature, after which it undergoes decomposition. For this compound(III) chloride, decomposition is reported to occur around 285°C. nih.gov
The decomposition process often occurs in distinct steps, which can be identified from the TGA curve and its derivative (DTG). These steps typically involve the sequential loss of the pyridine ligands. mdpi.com The final residue at high temperatures would be a rhodium-containing compound, such as a rhodium oxide if the analysis is performed in an oxidizing atmosphere, or metallic rhodium in an inert atmosphere. mdpi.com DTA or Differential Scanning Calorimetry (DSC) measures the temperature difference between the sample and a reference, revealing whether decomposition steps are endothermic or exothermic.
The table below outlines a hypothetical multi-step decomposition pathway for trans-[RhCl₂(py)₄]Cl·nH₂O based on general principles of thermal analysis of coordination complexes.
| Decomposition Step | Temperature Range (°C) | Mass Loss Event |
| 1 | 50 - 150 | Loss of water of hydration (nH₂O) |
| 2 | 250 - 350 | Loss of two pyridine ligands (2 C₅H₅N) |
| 3 | 350 - 450 | Loss of remaining two pyridine ligands (2 C₅H₅N) |
| 4 | > 450 | Decomposition to final residue (e.g., Rh₂O₃) |
This table represents a generalized decomposition sequence. Actual temperatures and steps would be determined experimentally.
The analysis of the evolved gases during decomposition, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), can definitively identify the decomposition products at each stage.
Reactivity Profiles and Mechanistic Investigations of Trans Dichlorotetrakis Pyridine Rhodium
Ligand Exchange and Substitution Reactions
The lability and substitution patterns of ligands coordinated to the rhodium(III) center are fundamental to understanding the reactivity of trans-dichlorotetrakis(pyridine)rhodium(III). These reactions involve the displacement of the pyridine (B92270) or chloride ligands by other chemical species.
Kinetics and Thermodynamics of Pyridine Exchange
While specific kinetic and thermodynamic parameters for the exchange of pyridine ligands in this compound(III) are not extensively detailed in the reviewed literature, the general principles of ligand substitution in d6 octahedral complexes can be applied. Ligand substitution reactions on such complexes can proceed through either dissociative, associative, or interchange mechanisms. The rate of these reactions is influenced by factors including the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ancillary ligands.
For related platinum-group metal complexes, ligand exchange is a well-documented phenomenon. For instance, in trimethylplatinum(IV) complexes, monodentate pyridine ligands can be exchanged for bidentate bipyridine ligands, forming more stable chelate complexes. nih.gov The thermodynamics of pyridine coordination are central to many applications and can be measured by techniques like 1H NMR spectroscopy. libretexts.org The intensity of the trans effect, which describes the labilization of ligands trans to other ligands, follows a general sequence where pyridine is intermediate. wikipedia.org This suggests that the ligands trans to the chlorides in the title compound would be more labile than those trans to another pyridine, although in the trans configuration, all pyridines are trans to another pyridine.
Substitution by Other Anionic and Neutral Ligands
The pyridine ligands in rhodium complexes can be substituted by various other neutral and anionic ligands. The synthesis of this compound(III) chloride itself involves the substitution of water ligands from hydrated rhodium(III) chloride by an excess of pyridine in the presence of a reducing agent. libretexts.orgrsc.org The molecular complex, mer-trichlorotris(pyridine)rhodium(III), is recognized as an intermediate in this synthesis, highlighting a stepwise substitution process. libretexts.orgrsc.org
Redox Chemistry of Rhodium(III) Pyridine Complexes
The redox behavior of rhodium pyridine complexes is crucial, as changes in the oxidation state of the rhodium center dictate the compound's reactivity and potential catalytic applications. Rhodium commonly exists in the +1 and +3 oxidation states, but other states are accessible. researchgate.net
Oxidation and Reduction Pathways
Rhodium(III) serves as a common starting point for accessing other oxidation states. researchgate.net Reduction of Rh(III) complexes is a key step in many catalytic cycles. For instance, Rh(III) can be reduced to Rh(I), which are often important homogeneous catalysts. researchgate.net
Conversely, oxidation pathways are also integral to the chemistry of rhodium pyridine complexes. A notable example involves the reversible oxidation of the homoleptic Rh(I) complex, [Rh(py)₄]⁺, to the Rh(II) species, [Rh(py)₄(thf)₂]²⁺. acs.org This Rh(II) complex is capable of activating molecular hydrogen to yield a Rh(III)-hydride complex, [HRh(py)₄L]²⁺, demonstrating a Rh(I) → Rh(II) → Rh(III) pathway. acs.org While rhodium can achieve oxidation states up to +5, this typically requires stabilization by strong donor ligands like hydride or boryl groups. researchgate.net
Stability and Characterization of Intermediate Oxidation States
Intermediate oxidation states of rhodium, while often transient, can be stabilized and characterized. The rhodium(II) complex, [Rh(py)₄(thf)₂]²⁺, has been identified as a monomeric species with a spin state of S = 1/2. acs.org The stability and redox properties of rhodium complexes can be finely tuned through modifications to the ligands. Non-symmetric substitution on bipyridyl ligands, for example, has been shown to systematically alter the redox behavior of the metal center. nih.gov
Low-valent rhodium complexes in the 0 and -1 oxidation states have also been isolated and studied. acs.org These species are typically stabilized by strong σ-donor ligands and a specific coordination geometry, such as a trigonal planar environment. acs.org The Rh(0) and Rh(-I) diene complexes can be described by their corresponding Rh(II) and Rh(I) metallacyclopropane resonance structures, respectively, as evidenced by elongated C=C bond distances indicative of strong π-back-donation. acs.org
Photochemical Reactivity
The photochemical behavior of this compound(III) is characterized by ligand substitution reactions upon irradiation. Specifically, ligand field excitation leads to the photoaquation of both chloride and pyridine ligands.
Upon photolysis at 410 nm in aqueous solutions, complexes of the type trans-[RhA₄Cl₂]⁺ (where A is a heterocyclic amine like pyridine) undergo concurrent photoaquation of both chloride and amine ligands. A key finding is that both processes occur with retention of the trans stereochemistry. For the trans-[Rh(py)₄Cl₂]⁺ cation, irradiation into its lowest energy absorption band at 409 nm results in the photosubstitution of both pyridine and chloride ions.
The quantum yields (Φ) for these two competing pathways have been determined, providing insight into the factors that control the photoreactivity. The efficiency of pyridine photoaquation relative to chloride photoaquation was found to be strongly dependent on the basicity of the amine ligand. For this compound(III), the quantum yields highlight the dual reaction channels available upon photoexcitation.
Quantum yields for the photoaquation of trans-[Rh(py)₄Cl₂]⁺ in aqueous solution upon irradiation at 409 nm. Data sourced from Muir and Sánchez, 1992.
This photochemical reactivity, where both amine and halide loss are significant, contrasts with many other amine complexes of Rh(III) where halide photoaquation is the predominant outcome.
Table of Mentioned Chemical Compounds
Ligand Field Photoaquation Processes
The photochemical behavior of this compound(III) is primarily governed by the excitation of its ligand field (LF) electronic states. When aqueous solutions of complexes of the general type trans-[Rh(L)₄XY]ⁿ⁺, where L is a heterocyclic amine like pyridine, are irradiated at wavelengths corresponding to their longest-wavelength d-d absorption bands, they undergo photoaquation. acs.org This process involves the substitution of one or more of the original ligands by water molecules from the solvent.
For the trans-[Rh(py)₄Cl₂]⁺ cation (where py is pyridine), the excitation of the ligand field states leads to the activation of substitution pathways for both the axial chloride ligands and the equatorial pyridine ligands. The process is understood to proceed via a dissociative mechanism, where the absorption of light populates a reactive excited state, weakening the rhodium-ligand bond and facilitating its cleavage. The resulting five-coordinate intermediate is then rapidly captured by a water molecule to complete the aquation process. The specific products formed depend on the relative quantum efficiencies of chloride versus pyridine loss.
Photolysis-Induced Ligand Dissociation and Quantum Yields
The photolysis of trans-[Rh(py)₄Cl₂]⁺ results in the competitive dissociation of both chloride (Cl⁻) and pyridine (py) ligands. The efficiency of these dissociation pathways is quantified by their quantum yields (Φ), which represent the number of moles of a product formed per mole of photons absorbed.
Studies on related trans-[Rh(L)₄Cl₂]⁺ complexes show that the quantum yields for ligand loss are sensitive to the identity of the amine ligand (L). The photolysis primarily leads to the substitution of a chloride ligand, followed by the substitution of a pyridine ligand. The quantum yield for chloride release is generally higher than that for pyridine release, indicating that the axial Rh-Cl bond is more photolabile than the equatorial Rh-N bonds. This selective labilization is a common feature in the photochemistry of octahedral d⁶ complexes.
The distribution of photoproducts and the quantum yields are influenced by factors such as the irradiation wavelength and the nature of the ligands. For instance, the quantum yield of photoaquation can exhibit both a trans effect from the ligand opposite the leaving group and a cis effect from the ligands in the equatorial plane.
Table 1: Representative Quantum Yields for Photoaquation of Rh(III) Amine Complexes
| Complex Type | Irradiated Band | Products | Quantum Yield (Φ) |
|---|---|---|---|
| trans-[Rh(L)₄Cl₂]⁺ | Ligand Field (d-d) | [Rh(L)₄(H₂O)Cl]²⁺ + Cl⁻ | Φ(Cl⁻) |
| trans-[Rh(L)₄Cl₂]⁺ | Ligand Field (d-d) | [Rh(L)₃(H₂O)Cl₂]⁺ + L | Φ(L) |
Note: Specific numerical values for this compound(III) require detailed experimental studies; this table illustrates the processes involved.
Reactions with Small Molecules and Organic Substrates
While the photochemical reactivity of this compound(III) is well-established, its application as a catalyst in C-H activation and amido transfer is less documented compared to other rhodium(III) species.
Activation of C-H Bonds and other σ-Bonds
Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, are powerful and versatile catalysts for the activation and functionalization of carbon-hydrogen (C-H) bonds. nih.govnih.govresearchgate.net This strategy offers an atom-economical route to construct complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. nih.gov The general mechanism for many of these reactions involves the coordination of a directing group on the substrate to the Rh(III) center, followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate. nih.govrsc.org This intermediate then reacts with a coupling partner, such as an alkyne or alkene, to form the final product. nih.govnih.gov
Despite the extensive development of Rh(III)-catalyzed C-H activation, the scientific literature does not prominently feature this compound(III) as a catalyst for these transformations. The field is largely dominated by half-sandwich complexes like [Cp*RhCl₂]₂, which have shown broad applicability and high efficiency in numerous C-H functionalization reactions, including the synthesis of pyridinium (B92312) salts, isoquinolones, and other heterocyclic systems. nih.govnih.govnih.gov
Amido Transfer Processes and Nitrene Intermediates
Amido transfer reactions, which involve the insertion of a nitrogen-containing group into a C-H bond, are a powerful tool for synthesizing amines and their derivatives. nih.gov In rhodium catalysis, these reactions are often proposed to proceed through the formation of highly reactive rhodium-nitrene or rhodium-nitrenoid intermediates. nih.gov These species are typically generated from precursors like azides, hydroxylamines, or dioxazolones in the presence of a rhodium catalyst. nih.govresearchgate.net The reactive intermediate then delivers the nitrogen group to a substrate, for example, via direct insertion into a C-H bond. nih.gov
Mechanistic studies, including kinetic and computational analyses, have provided insight into these processes, particularly for reactions catalyzed by CpRh(III) complexes. researchgate.net These catalysts have been successfully employed in the direct C-H amination of a wide range of substrates. researchgate.net However, similar to the case with C-H activation, the use of this compound(III) specifically for catalytic amido transfer or nitrene generation is not a focus of the current body of research literature. The development in this area has primarily centered on other types of rhodium catalysts, such as dirhodium(II) paddlewheel complexes and the aforementioned CpRh(III) systems. nih.govresearchgate.net
Theoretical and Computational Studies of Trans Dichlorotetrakis Pyridine Rhodium
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy. For trans-dichlorotetrakis(pyridine)rhodium(III), DFT calculations are instrumental in elucidating its geometric and electronic characteristics.
Geometry Optimization and Electronic Structure Analysis
Computational studies on rhodium(III) complexes, including those with pyridine (B92270) ligands, have successfully employed DFT to optimize molecular geometries. researchgate.net For the trans-[RhCl₂(py)₄]⁺ cation, geometry optimization would typically be performed to find the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. For instance, a neutron diffraction study of this compound(III) hydrogendinitrate has provided precise experimental structural data. researchgate.net
Prediction of Spectroscopic Parameters (e.g., ¹⁰³Rh Chemical Shifts)
DFT has proven to be a valuable method for predicting NMR chemical shifts, including those of less common nuclei like ¹⁰³Rh. researchgate.netresearchgate.net The calculation of ¹⁰³Rh chemical shifts is a sensitive probe of the electronic environment around the rhodium nucleus. Studies on various rhodium complexes have shown that DFT can reproduce experimental trends in ¹⁰³Rh chemical shifts with good accuracy. researchgate.netacs.org
For this compound(III), the ¹⁰³Rh chemical shift would be influenced by the nature of the ligands (pyridine and chloride) and the geometry of the coordination sphere. Theoretical calculations have demonstrated a correlation between ¹⁰³Rh chemical shifts and structural parameters, such as Rh-ligand bond distances. researchgate.net While specific DFT calculations of the ¹⁰³Rh chemical shift for this exact compound are not widely published, the methodology has been established for similar Rh(III) complexes. acs.org The general approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net
Below is a table summarizing typical ¹⁰³Rh chemical shift ranges for Rh(III) complexes with nitrogen and oxygen ligands, providing context for the expected values for the title compound.
| Ligand Type | Typical ¹⁰³Rh Chemical Shift Range (ppm) |
| Nitrogen Ligands | 751 - 1035 ethz.ch |
| Oxygen Ligands | 1287 - 1372 ethz.ch |
Molecular Orbital Analysis and Bonding Descriptions
A deeper insight into the bonding of this compound(III) can be gained through advanced computational analyses of its molecular orbitals.
Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions in molecules. It provides a localized picture of the electron density in terms of atomic and bond orbitals. For this compound(III), NBO analysis would reveal the nature of the Rh-N and Rh-Cl bonds, including their ionic and covalent character. It can also quantify the donor-acceptor interactions between the filled ligand orbitals and the empty metal orbitals.
Natural Localized Molecular Orbital (NLMO) analysis is complementary to NBO analysis and provides a way to visualize the localized molecular orbitals, which often correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. While specific NBO/NLMO studies on this compound(III) are not readily found in the literature, these methods are standard tools in the computational study of transition metal complexes.
Ligand Field Theory and its Application to Rh(III) Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.orgnumberanalytics.com It is an extension of crystal field theory and molecular orbital theory. wikipedia.orglibretexts.org For a Rh(III) complex with a d⁶ configuration in an octahedral field, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org In this compound(III), the local symmetry is lowered from octahedral, which will cause further splitting of the d-orbitals.
The electronic spectrum of the complex can be interpreted using LFT. dss.go.th The observed d-d transitions correspond to the excitation of an electron from the t₂g set to the e_g set. The energy of these transitions is related to the ligand field splitting parameter, Δ_o. The ligands can be arranged in a spectrochemical series based on their ability to cause d-orbital splitting. Pyridine is a moderately strong field ligand. LFT helps in rationalizing the magnetic properties of the complex; d⁶ Rh(III) complexes are typically low-spin and diamagnetic due to the large ligand field splitting, which favors spin pairing in the t₂g orbitals. elsevierpure.com
Reaction Mechanism Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound(III). This can include ligand substitution reactions, redox processes, or catalytic cycles where the complex might act as a catalyst or precatalyst. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and activation energies.
For example, the hydrolysis of related trans-Ru(III)Cl₄(L)₂ complexes has been studied computationally, revealing details of the M-Cl bond cleavage. acs.org Similar studies could be performed for this compound(III) to understand its reactivity in solution. While detailed mechanistic modeling for this specific rhodium complex is not extensively documented in publicly available literature, the computational methodologies are well-established for studying the reaction mechanisms of rhodium complexes in various chemical transformations. ethz.ch
Energy Profiles and Transition State Analysis for Reactivity
A comprehensive analysis in this area would typically involve the use of computational methods, such as Density Functional Theory (DFT), to model chemical reactions involving this compound(III). Researchers would calculate the potential energy surface for a given reaction, for instance, ligand substitution or a catalytic cycle.
This would allow for the identification of:
Reactants, Intermediates, and Products: Their optimized geometries and electronic energies.
Transition States: The high-energy structures that connect reactants to products. The geometry of a transition state provides insight into the mechanism of the reaction.
Activation Energies (Energy Barriers): The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.
A hypothetical data table for a ligand exchange reaction (e.g., substitution of a pyridine ligand with a solvent molecule) might look like this:
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactant Complex | trans-[RhCl₂(py)₄]⁺ + Solvent | 0.0 |
| Transition State 1 | Dissociative or Associative TS | [Data Not Available] |
| Intermediate | Five-coordinate Rh(III) species | [Data Not Available] |
| Transition State 2 | Solvent coordination TS | [Data Not Available] |
| Product Complex | [RhCl₂(py)₃(Solvent)]⁺ + py | [Data Not Available] |
| Note: This table is illustrative. No published data exists for these values for the specified compound. |
Without published computational studies, the energy profiles and the nature of transition states for reactions of this compound(III) remain undetermined.
Influence of Ligand Electronic and Steric Effects on Reactivity
The reactivity of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. For this compound(III), the four pyridine ligands in the equatorial plane play a crucial role.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine rings would modulate the electron density at the rhodium center. Electron-donating groups would increase the electron density, potentially making the complex more susceptible to oxidation and affecting the lability of the other ligands. Conversely, electron-withdrawing groups would make the rhodium center more electrophilic. Computational studies, often using Hammett parameters or calculating properties like Natural Bond Orbital (NBO) charges, would quantify these effects.
Steric Effects: The size of the ligands can hinder the approach of incoming reactants, influencing reaction rates and selectivity. While the four pyridine ligands are identical in the parent complex, computational studies on derivatives with substituted pyridines (e.g., methyl-pyridines) would reveal the steric impact. This is often quantified using parameters like the ligand cone angle or by analyzing the steric energy of the complex.
A comparative table from a hypothetical computational study might present the following:
| Ligand (Py-X) | Hammett Parameter (σₚ) | Calculated Rh-N Bond Length (Å) | Calculated Activation Barrier (kcal/mol) |
| Py-NMe₂ (electron-donating) | -0.83 | [Data Not Available] | [Data Not Available] |
| Py-H (unsubstituted) | 0.00 | [Data Not Available] | [Data Not Available] |
| Py-CN (electron-withdrawing) | 0.66 | [Data Not Available] | [Data Not Available] |
| Note: This table illustrates the type of data that would be generated from such a study. This information has not been published for this compound(III). |
Solvation Effects and Environmental Factors in Computational Models
The solvent in which a reaction is carried out can have a significant impact on its mechanism and kinetics. Computational models can simulate these effects to provide a more accurate picture of reactivity in solution.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the stabilizing or destabilizing effect of the solvent on different species (reactants, transition states, products).
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. This allows for the modeling of specific interactions like hydrogen bonding between the solvent and the complex, which can be crucial for accurate energy calculations.
A theoretical study would compare the energy profile of a reaction in the gas phase versus in different solvents to determine the solvent's role. For example, a polar solvent might preferentially stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | [Data Not Available] |
| Dichloromethane | 8.9 | [Data Not Available] |
| Methanol (B129727) | 33.0 | [Data Not Available] |
| Water | 80.1 | [Data Not Available] |
| Note: This table is a representation of potential findings from a computational study on solvation effects, which has not been published for the title compound. |
Comparative Analysis with Other Rhodium and Transition Metal Complexes
Structural and Electronic Comparisons with cis-Isomers and Analogous Rh(III) Pyrazole Complexes
The geometry of a coordination complex is fundamental to its properties. In the case of dichlorotetrakis(pyridine)rhodium(III), the trans and cis isomers exhibit significant differences. The trans-isomer, [trans-RhCl₂(py)₄]⁺, possesses a highly symmetric structure with the two chloride ligands positioned opposite each other in the octahedral coordination sphere. researchgate.net In a methanol (B129727) tetrasolvate crystal, the Rh(III) atom lies on a special position, conferring D₂ molecular symmetry to the cationic complex. researchgate.net The Rh-Cl and Rh-N bond lengths in this configuration are approximately 2.3452 Å and 2.064 Å, respectively. researchgate.net The four equivalent pyridine (B92270) ligands are tilted with a dihedral angle of 40.76° relative to the coordination plane defined by the rhodium and the four nitrogen atoms. researchgate.net
In contrast, the cis-isomer would have the chloride ligands adjacent to each other, resulting in a lower symmetry (C₂ᵥ). This geometric alteration influences the electronic distribution and steric interactions within the molecule, which in turn affects its stability and reactivity. While detailed structural data for the cis isomer is less common, the principles of coordination chemistry suggest that steric hindrance between the pyridine ligands would be more pronounced in the cis configuration.
Table 1: Comparative Structural Data of Rh(III) Complexes
| Complex | Isomer | Symmetry | Rh-Cl Bond Length (Å) | Rh-N Bond Length (Å) | Key Feature |
|---|---|---|---|---|---|
| [RhCl₂(py)₄]⁺ | trans | D₂ | 2.3452 researchgate.net | 2.064 researchgate.net | Chloride ligands are opposite. |
| [RhCl₂(py)₄]⁺ | cis | C₂ᵥ | Varies | Varies | Chloride ligands are adjacent. |
Ligand Effects: Pyridine versus Other N-Heterocyclic Ligands and Phosphines
The nature of the ligands coordinated to a metal center critically dictates the complex's properties. Pyridine, as a ligand, is a moderately strong σ-donor and a weak π-acceptor. Replacing pyridine in the [RhCl₂(py)₄]⁺ scaffold with other N-heterocyclic ligands or with phosphines leads to significant changes in the electronic structure and reactivity of the Rh(III) center.
Other N-heterocyclic ligands, such as pyrimidine, isoquinoline, or bipyridine, can be used to synthesize related rhodium(III) complexes. rsc.orgscirp.org Bidentate ligands like 2,2'-bipyridine (B1663995) (bpy) form chelate rings, resulting in a much more stable complex, [Rh(bpy)₂Cl₂]⁺, compared to the tetrakis(pyridine) analogue. The chelate effect enhances thermodynamic stability. The electronic properties are also tuned; the extended π-system of bipyridine can participate more effectively in metal-to-ligand charge transfer (MLCT) transitions. N-heterocyclic carbenes (NHCs) represent another class of N-heterocyclic ligands that form very strong σ-bonds with rhodium, creating robust complexes with distinct catalytic activities. rsc.org
Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are a cornerstone of rhodium chemistry. wikipedia.org They are strong σ-donors and, depending on the substituents on the phosphorus atom, can be strong π-acceptors. wikipedia.org This π-acidity arises from the overlap of filled metal d-orbitals with the P-C σ* anti-bonding orbitals. wikipedia.org The substitution of pyridine with phosphine ligands generally increases the electron density on the rhodium center, which can influence its redox potential and catalytic behavior. For instance, rhodium(III) acyl complexes containing bidentate phosphine ligands are notably stable. researchgate.net The steric bulk of phosphine ligands, often quantified by the Tolman cone angle, also plays a crucial role in determining the coordination number and reactivity of the complex.
Table 2: Ligand Properties and Their Effect on Rh(III) Complexes
| Ligand Type | Example | σ-Donation | π-Acceptance | Key Effect on Complex |
|---|---|---|---|---|
| Monodentate N-Heterocycle | Pyridine | Moderate | Weak | Forms stable but substitutionally labile complexes. rsc.org |
| Bidentate N-Heterocycle | 2,2'-Bipyridine | Strong | Moderate | High stability due to chelate effect. scirp.org |
| N-Heterocyclic Carbene (NHC) | IPr | Very Strong | Weak | Forms highly stable, robust Rh-C bond. rsc.org |
Comparison with Related Ruthenium(II/III) and Iridium(III) Pyridine Complexes
Rhodium's neighbors in the periodic table, ruthenium and iridium, form analogous pyridine complexes with comparable structures but distinct electronic properties and reactivity. Ruthenium commonly exists in +2 and +3 oxidation states, while iridium is most often found in the +3 state. wikipedia.orgmdpi.com
Ruthenium(III) pyridine complexes, such as [RuCl₂(py)₄], are known and often feature an octahedral geometry. acs.org However, ruthenium's accessibility of the +2 oxidation state is a key difference from rhodium(III). This makes Ru(II)/Ru(III) redox couples central to their chemistry. For instance, tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, is famous for its photoredox properties, which are less prominent in the corresponding Rh(III) complexes. wikipedia.org Structurally, Ru(III)-N bond lengths in pyridine complexes are comparable to Rh(III)-N bonds, with an average length around 2.114 Å observed in some Ru(III)-pyridine systems. acs.org
Iridium(III) complexes are typically very stable and kinetically inert. Cyclometalated iridium(III) complexes containing phenyl-pyridine ligands are well-known for their phosphorescent properties, a result of strong spin-orbit coupling from the heavy iridium atom. mdpi.com This property is generally less pronounced in rhodium complexes. The coordination chemistry of Ir(III) and Rh(III) with pyridine-amine ligands shows both similarities and differences, where the resulting structure can depend on reaction conditions and the specific metal center. acs.org Both Rh(III) and Ir(III) form octahedral complexes, but the larger size of iridium can lead to slightly longer metal-ligand bond lengths. The greater ligand field stabilization energy of the 5d orbitals in Ir(III) compared to the 4d orbitals in Rh(III) contributes to the higher inertness of iridium complexes.
Table 3: Comparative Properties of Group 9 Pyridine Complexes
| Metal (Oxidation State) | d-electron Count | Typical Geometry | Key Chemical Feature | Reference |
|---|---|---|---|---|
| Rhodium(III) | d⁶ | Octahedral | Active in catalysis, substitutionally more labile than Ir(III). | wikipedia.org |
| Ruthenium(II) | d⁶ | Octahedral | Rich photoredox chemistry, accessible Ru(II)/Ru(III) couple. | wikipedia.org |
| Ruthenium(III) | d⁵ | Octahedral | Paramagnetic, acts as a precursor to Ru(II) species. | acs.org |
Influence of Metal Oxidation State on Coordination and Reactivity in Rhodium Systems
The oxidation state of rhodium profoundly influences its coordination environment and chemical reactivity. numberanalytics.com While trans-dichlorotetrakis(pyridine)rhodium(III) features a Rh(III) (d⁶) center in an octahedral geometry, rhodium also commonly exists in the Rh(I) (d⁸) state. wikipedia.org
Rhodium(I) complexes are typically square planar or trigonal bipyramidal. wikipedia.org A well-known example is Wilkinson's catalyst, RhCl(PPh₃)₃. These d⁸ complexes are often coordinatively unsaturated or feature labile ligands, making them highly effective as homogeneous catalysts for reactions like hydrogenation and hydroformylation. wikipedia.org They readily undergo oxidative addition, a key step in many catalytic cycles where the metal's oxidation state changes from Rh(I) to Rh(III).
Rhodium(III) complexes, being d⁶, are generally octahedral and kinetically more inert than their Rh(I) counterparts. numberanalytics.com While Rh(III) complexes are less prone to oxidative addition, they are more reactive towards substitution reactions than Rh(I) complexes. numberanalytics.com The higher positive charge of the Rh(III) ion leads to stronger metal-ligand bonds compared to Rh(I). The reactivity of the Rh(III) center in trans-[RhCl₂(py)₄]Cl is often characterized by the substitution of its pyridine or chloride ligands. For instance, boiling hydrated rhodium trichloride (B1173362) in ethanol (B145695) and pyridine yields trans-[RhCl₂(py)₄]Cl, where the Rh(III) state is maintained throughout the coordination reaction. wikipedia.org
Rhodium(II) complexes are less common but are important intermediates, particularly in reactions involving dirhodium paddlewheel complexes. These Rh₂(II,II) compounds can engage in unique reactivity at their axial and equatorial positions. rsc.org
Table 4: Influence of Rhodium Oxidation State on Complex Properties
| Oxidation State | d-electron Count | Common Geometry | Typical Reactivity | Example Complex |
|---|---|---|---|---|
| Rh(I) | d⁸ | Square Planar | Catalysis, Oxidative Addition | RhCl(PPh₃)₃ |
| Rh(II) | d⁷ | Dimeric (Paddlewheel) | Radical-type reactions, axial/equatorial ligand exchange | [Rh₂(OAc)₄] |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Strategies
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. Future research concerning trans-Dichlorotetrakis(pyridine)rhodium(III) and its analogues will likely focus on green chemistry principles to minimize waste and energy consumption.
Key research trends include:
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing rhodium catalysts. acs.orgeventsair.comresearchgate.netrsc.org This technique offers improved control over reaction parameters, enhanced safety, and potential for scalable production compared to traditional batch methods. acs.orgresearchgate.net Researchers are exploring microwave-assisted continuous flow methods which can lead to the formation of well-defined rhodium nanoparticles in shorter reaction times and at lower temperatures. acs.org The immobilization of rhodium catalysts in column reactors for use in continuous flow systems allows for catalyst recycling over multiple cycles without loss of activity, making the process more economical and sustainable. eventsair.com
Green Solvents: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives. One such approach involves the use of ethanol (B145695) as a green reaction medium for rhodium-catalyzed reactions, such as the [2+2+2] cycloaddition of diynes and oximes to synthesize pyridines. rsc.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Future work will aim to design synthetic routes to rhodium-pyridine complexes that adhere to the principles of atom economy, thereby reducing chemical waste.
Exploration of New Catalytic Applications and Cascade Reactions
While rhodium-pyridine complexes are known catalysts, there is vast potential for discovering new applications and designing complex cascade reactions. These reactions, which involve multiple bond-forming events in a single operation, offer significant advantages in terms of efficiency and step-economy. rsc.org
Emerging areas of catalytic exploration include:
C-H Functionalization: Rhodium(III) catalysts are particularly effective in directing C-H bond activation, a powerful strategy for forming new C-C and C-heteroatom bonds. researchgate.net Future research will focus on expanding the scope of C-H functionalization reactions to include a wider range of substrates and the synthesis of complex molecules from simple precursors. researchgate.netnih.gov This includes the arylation of imines and the methylation of 2-aryl pyridines. escholarship.orgnih.gov
Asymmetric Catalysis: The synthesis of chiral molecules is crucial in the pharmaceutical industry. rsc.org Developing rhodium-pyridine complexes with chiral ligands for asymmetric catalysis is a major research thrust. rsc.orgacs.org This includes the asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds and asymmetric hydrogenations. rsc.orgacs.org The use of supramolecular capsules to create a chiral second coordination sphere around an achiral rhodium complex is an innovative approach to inducing enantioselectivity. nih.gov
Cascade Reactions: Researchers are designing novel, multi-step cascade reactions catalyzed by rhodium complexes. A notable example is a four-step tandem reaction to produce furo[3,4-c]pyridine-1,4-diones, which involves C–H activation, Lossen rearrangement, annulation, and lactonization in a single process. rsc.org The development of such complex transformations streamlines the synthesis of intricate molecular architectures. rsc.orgacs.org
Table 1: Selected Recent Catalytic Applications of Rhodium-Pyridine Systems
| Catalytic Application | Reaction Type | Key Findings |
| C-H Functionalization | Arylation of N-Boc-imines | A cationic Rh(III) catalyst enables the coupling of 2-aryl-pyridines with imines to form aryl-branched amines. escholarship.org |
| Asymmetric Catalysis | Conjugate Pyridylation | A rhodium catalyst with a bifunctional amide-diene ligand promotes highly enantioselective addition of pyridylboronic acids to enones. acs.org |
| Cascade Reaction | Synthesis of Furo[3,4-c]pyridine-1,4-diones | A four-step domino reaction including C–H activation and Lossen rearrangement is catalyzed by a rhodium complex. rsc.org |
| Hydrogenation | Reduction of Pyridines | Commercially available rhodium(III) oxide is an effective catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org |
Advanced In Situ Spectroscopic Studies for Mechanistic Insights
A deep understanding of reaction mechanisms is critical for catalyst optimization and the design of new catalytic systems. Operando spectroscopy, which involves the real-time characterization of a catalyst under actual working conditions, is a powerful methodology for gaining these insights. wikipedia.orgnumberanalytics.com
Future research will heavily rely on:
Operando Spectroscopy: Techniques like high-pressure infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are being applied to study rhodium-catalyzed reactions as they happen. acs.org Operando FTIR spectroscopy, for instance, has been used to monitor the structural changes and degradation of rhodium catalysts during hydroformylation, correlating these changes with reaction selectivity. rsc.orgrsc.org This allows for the direct observation of catalytic species and intermediates, providing crucial information about the reaction pathway. acs.orgrsc.org
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental studies. rsc.orgmdpi.com These computational methods can elucidate electronic structures, predict reaction pathways, and explain the stability and reactivity of intermediates. rsc.orgrsc.org For example, DFT studies have provided insight into alkyne-to-vinylidene isomerisation at rhodium pincer complexes and have been used to pre-evaluate catalysts for C-H functionalization reactions. nih.govrsc.org
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst design and discovery. researchgate.net By analyzing large datasets from computational and experimental chemistry, AI can identify patterns and predict the performance of new catalysts, significantly accelerating the research and development process. innovations-report.comfuturemarketinsights.comyoutube.com
Key applications in the context of rhodium catalysis include:
Predictive Modeling: ML models are being developed to predict catalytic properties, such as product yields and selectivity, for homogeneous catalysis with transition metal complexes. acs.org These models can sift through high-volume data to find fundamental correlations that might otherwise be missed. innovations-report.com
Generative AI for Catalyst Design: Beyond prediction, generative AI models can propose novel catalyst structures that are chemically valid and optimized for a specific reaction. acs.org This inverse design approach can guide synthetic chemists toward promising new rhodium-pyridine complexes with enhanced catalytic activity.
Accelerated Discovery: Combining AI-powered frameworks with high-throughput screening and computational chemistry can drastically reduce the time and cost associated with discovering new catalysts. futuremarketinsights.comsciencelink.net This synergy between robotic experiments, AI predictions, and simulations offers a powerful approach for materials discovery. researchgate.net
Design of Supported Catalysts and Hybrid Materials for Enhanced Performance
To bridge the gap between homogeneous and heterogeneous catalysis, researchers are focusing on immobilizing rhodium complexes on solid supports and creating novel hybrid materials. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Future research directions involve:
Supported Catalysts: this compound(III) and related complexes can be anchored to solid supports like silica, sand, or nanomaterials. eventsair.commdpi.com This heterogenization facilitates catalyst recovery and reuse, a key aspect of sustainable chemistry. eventsair.com
Hybrid Materials: The creation of hybrid catalysts, which combine rhodium complexes with other functional materials, is a promising area. mdpi.com For example, rhodium-based N-heterocyclic carbenes have been covalently attached to graphene oxide to create highly active and reusable catalysts for hydrosilylation. researchgate.net Another innovative strategy involves combining a simple rhodium catalyst with an organic catalyst through ionic interactions to create a hybrid system that compensates for the shortcomings of each individual component. news-medical.net
Metal-Organic Frameworks (MOFs): The integration of rhodium-pyridine moieties into the structure of MOFs is an emerging field. These materials offer a highly ordered and porous environment, which can enhance catalytic performance and selectivity. AI agents are even being developed to predict properties for new MOF candidates, accelerating their design. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
